1-(1-Chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene
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Overview
Description
1-(1-Chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene is a halogenated aromatic compound It is characterized by the presence of multiple fluorine atoms and a chloro-difluoroethenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene typically involves halogenation reactions. One common method is the reaction of pentafluorobenzene with 1-chloro-2,2-difluoroethylene under specific conditions to introduce the chloro-difluoroethenyl group onto the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing specialized reactors and controlled environments to ensure high yield and purity. The exact conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups.
Addition Reactions: The double bond in the chloro-difluoroethenyl group can participate in addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.
Addition: Catalysts like palladium or platinum may be employed to facilitate addition reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed depend on the specific reaction and conditions. For example, substitution reactions may yield derivatives with different functional groups, while addition reactions can result in saturated compounds.
Scientific Research Applications
1-(1-Chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(1-Chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro-difluoroethenyl group can participate in binding interactions, while the fluorine atoms may influence the compound’s reactivity and stability. Specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Chloro-2,2-difluoroethenyl)-2-(2,2-dichloro-1-fluoroethenyl)benzene
- 1-Chloro-2,2-difluoroethenyl-triethylsilane
Uniqueness
1-(1-Chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene is unique due to its specific arrangement of halogen atoms and the presence of both chloro and difluoro groups. This combination imparts distinct chemical properties, making it valuable for specialized applications.
Properties
CAS No. |
58161-50-5 |
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Molecular Formula |
C8ClF7 |
Molecular Weight |
264.53 g/mol |
IUPAC Name |
1-(1-chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C8ClF7/c9-2(8(15)16)1-3(10)5(12)7(14)6(13)4(1)11 |
InChI Key |
RYFRHYFPVLKJOM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=C(F)F)Cl |
Origin of Product |
United States |
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